molecular formula C11H12FNO4 B3027119 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran CAS No. 1233953-06-4

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran

Cat. No.: B3027119
CAS No.: 1233953-06-4
M. Wt: 241.22
InChI Key: BMVLICRCIQROQG-UHFFFAOYSA-N
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Description

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C11H12FNO4 and a molecular weight of 241.22 g/mol . This compound is characterized by the presence of a tetrahydro-2H-pyran ring substituted with a 3-fluoro-2-nitrophenoxy group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran typically involves the reaction of 3-fluoro-2-nitrophenol with tetrahydro-2H-pyran-4-ylmethanol under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and inhibition.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of the nitro and fluoro groups can influence its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran can be compared with similar compounds such as:

    4-(3-Chloro-2-nitrophenoxy)tetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of fluorine.

    4-(3-Fluoro-2-aminophenoxy)tetrahydro-2H-pyran: Similar structure but with an amino group instead of a nitro group.

    4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-thiopyran: Similar structure but with a thiopyran ring instead of a pyran ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

4-(3-fluoro-2-nitrophenoxy)oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-9-2-1-3-10(11(9)13(14)15)17-8-4-6-16-7-5-8/h1-3,8H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVLICRCIQROQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501250267
Record name 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233953-06-4
Record name 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233953-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluoro-2-nitrophenoxy)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501250267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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